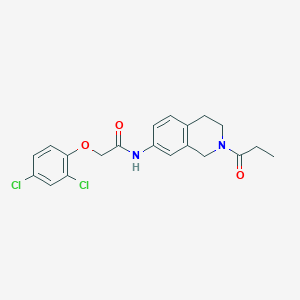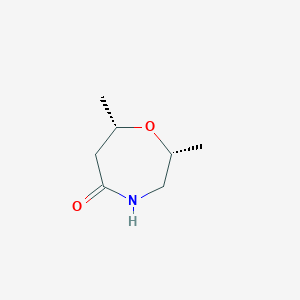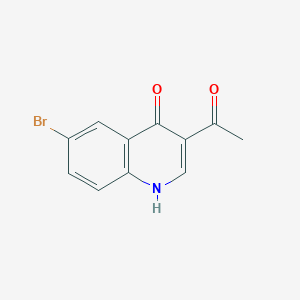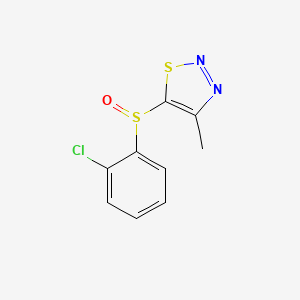
2-(2,4-dichlorophenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N2O3 and its molecular weight is 407.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has explored the structural aspects of isoquinoline derivatives, demonstrating diverse chemical behaviors and the formation of complex structures when treated with different acids. For instance, Karmakar et al. (2007) studied amide-containing isoquinoline derivatives, revealing that their interaction with acids can lead to the formation of gels or crystalline solids depending on the anion's planarity. This property is significant for understanding the molecular interactions and potential applications of these compounds in materials science (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Potential
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. Ghosh et al. (2008) found that this compound showed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent (Ghosh et al., 2008).
Synthesis and Evaluation of Biological Activities
New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity. El Kayal et al. (2019) developed a novel synthesis method for the key intermediate and confirmed the structure of resulting substances through various analytical techniques. Pharmacological studies identified a leader compound with significant improvement in experimental convulsive syndrome rates in mice, highlighting the potential for further research in anticonvulsant drugs (El Kayal et al., 2019).
Synthesis and Antimicrobial Activities
Patel and Shaikh (2011) synthesized a series of compounds from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid, evaluating their antimicrobial activity. Some compounds showed significant activity compared to standard drugs, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-20(26)24-8-7-13-3-5-16(9-14(13)11-24)23-19(25)12-27-18-6-4-15(21)10-17(18)22/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLHHKFDZRGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)
![1-(4-Fluorophenyl)-3-[(2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2571094.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)


![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)

![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2571109.png)
![N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2571110.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)
